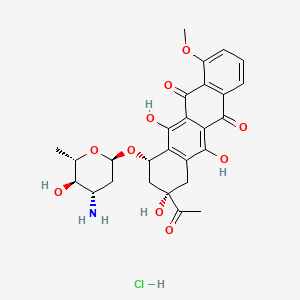
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene
Descripción general
Descripción
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene (DCN) is an organic compound that has been studied extensively over the past few decades. It is a nitronaphthalene derivative with a bicyclic structure and is used in a variety of scientific research applications. DCN has been found to be useful in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst for various reactions. In addition, DCN has been studied for its biochemical and physiological effects on various biological systems.
Aplicaciones Científicas De Investigación
- Field: Organic Chemistry
- Application: DDQ is used as a reagent for oxidative couplings and cyclization reactions .
- Method: The specific method of application would depend on the particular reaction being carried out. Generally, DDQ is added to the reaction mixture to facilitate the coupling or cyclization process .
- Results: The outcomes of these reactions would vary based on the specific reactants used. However, the general result is the formation of new carbon-carbon bonds or ring structures .
- Field: Organic Chemistry
- Application: DDQ is used for the dehydrogenation of alcohols, phenols, and steroid ketones .
- Method: In these reactions, DDQ acts as an oxidizing agent, removing hydrogen atoms from the molecules .
- Results: The result is the formation of new double bonds in the molecules, leading to the formation of more stable structures .
- Field: Organic Chemistry
- Application: DDQ is used in the synthesis of 1,2-benzisoxazoles .
- Method: The specific method of application would depend on the particular synthesis being carried out. Generally, DDQ is added to the reaction mixture to facilitate the formation of the benzisoxazole ring .
- Results: The outcome of this reaction is the formation of 1,2-benzisoxazole, a heterocyclic compound with potential applications in medicinal chemistry .
Oxidative Couplings and Cyclization Reactions
Dehydrogenation of Alcohols, Phenols, and Steroid Ketones
Synthesis of 1,2-Benzisoxazoles
- Field: Organic Chemistry
- Application: DDQ is used for the oxidative deprotection of benzyl ethers .
- Method: The deprotection of benzyl ethers is effectively realized in the presence of DDQ in MeCN under photoirradiation using a long wavelength UV light .
- Results: The result is the generation of alcohols in high selectivity .
- Field: Organic Chemistry
- Application: DDQ is used in the synthesis of alkyl nitrites .
- Method: Alkyl nitrites are prepared in good to excellent yields by treatment of alcohols and thiols with triphenylphosphine/2,3-dichloro-5,6-dicyano-1,4-benzoquinone/Bu4NNO2 in acetonitrile .
- Results: This method allows a selective conversion of primary alcohols in the presence of secondary and tertiary alcohols and thiols .
- Field: Organic Chemistry
- Application: DDQ is used in the synthesis of 2,3-dicyanofurans and thiophenes .
- Method: A facile oxidative coupling of α-carbonyl radicals to DDQ enables the synthesis of 2,3-dicyanofurans and thiophenes from readily available β-diketones, simple ketones, and β-keto thioamides in very good yield .
- Results: The result is the formation of 2,3-dicyanofurans and thiophenes .
Oxidative Deprotection of Benzyl Ethers
Synthesis of Alkyl Nitrites
Synthesis of 2,3-Dicyanofurans and Thiophenes
- Field: Organic Chemistry
- Application: DDQ is used for the oxidative deprotection of p-methoxybenzyl ethers .
- Method: The deprotection is effectively realized in the presence of DDQ under photoirradiation using a long wavelength UV light .
- Results: The result is the generation of alcohols in high selectivity .
- Field: Organic Chemistry
- Application: DDQ is used for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
- Method: The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals .
- Results: These reactive intermediates have been employed for the generation of C–C and C–X bonds .
- Field: Organic Chemistry
- Application: DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds .
- Method: The specific method of application would depend on the particular reaction being carried out. Generally, DDQ is added to the reaction mixture to facilitate the functionalization process .
- Results: The outcomes of these reactions would vary based on the specific reactants used. However, the general result is the formation of new carbon-carbon bonds .
Oxidative Deprotection of p-Methoxybenzyl Ethers
Generation of C–C and C–X Bonds
Functionalization of Activated C–H Bonds
Propiedades
IUPAC Name |
1,4-dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O4/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15(18)19/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZGCAJTTUCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(C(=C2O)C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494945 | |
| Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
CAS RN |
4655-62-3 | |
| Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1589883.png)








